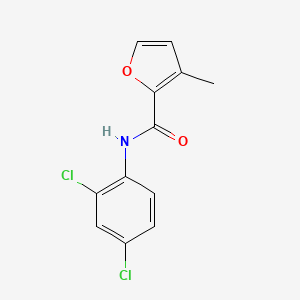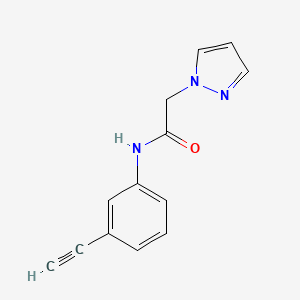
N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide, also known as CMF or TAK-659, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. CMF belongs to the class of kinase inhibitors and has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide involves the inhibition of specific kinases involved in cell signaling pathways. This compound targets kinases such as BTK, FLT3, and ITK, which play important roles in the growth and proliferation of cancer cells and the activity of immune cells. By inhibiting these kinases, this compound can prevent the growth and proliferation of cancer cells and modulate the activity of immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease or condition being treated. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of immune cells in the tumor microenvironment. In autoimmune disorder research, this compound has been shown to modulate the activity of immune cells, reduce inflammation, and prevent tissue damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide in lab experiments include its high potency, selectivity, and specificity for specific kinases involved in disease pathways. This compound has been shown to have a favorable safety profile and can be administered orally, making it a convenient option for research studies. The limitations of using this compound in lab experiments include its complex synthesis method, high cost, and potential for off-target effects.
Future Directions
The future directions for research on N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide include exploring its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders. Researchers can also investigate the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic effects. Further studies are needed to elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection and treatment monitoring. Additionally, researchers can explore the development of new analogs of this compound with improved potency and selectivity for specific disease pathways.
Synthesis Methods
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide involves the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3-methylfuran-2-carboxylic acid in the presence of a base catalyst. The reaction proceeds through an intermediate, which is then converted to this compound by acidification and purification. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have promising effects in the treatment of various diseases, including cancer and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. In autoimmune disorder research, this compound has been shown to modulate the immune system by inhibiting the activity of certain immune cells.
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-8-6-10(3)12(11(15)7-8)16-14(17)13-9(2)4-5-18-13/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMQRHMNCSBSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)








![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)


